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molecular formula C14H22N2O2 B063299 4-Boc-aminomethylphenethylamine CAS No. 187283-19-8

4-Boc-aminomethylphenethylamine

Cat. No. B063299
M. Wt: 250.34 g/mol
InChI Key: JBJDTPIPPYKWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06114390

Procedure details

A mixture of 10.0 g (38.1 mMol) of 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide, 18.5 g (43 mMol) of I,I-bis-(trifluoroacetoxy)iodobenzene, 100 ml of acetonitrile and 20 ml of water was stirred for 8 hours at a reaction temperature of 40° C. A further 2.5 g of I,I-bis-(trifluoroacetoxy)iodobenzene were added and the mixture was again kept at 40° C. for 6 hours. The acetonitrile was distilled off in vacuo, the residue was taken up in 200 ml of water, then filtered, the filtrate was extracted once with 50 ml of diethylether and then made alkaline with sodium hydroxide. The alkaline aqueous phase was extracted three times with 100 ml of dichloromethane, the combined dichloromethane extracts were dried over sodium sulphate and freed from solvent in vacuo. The residue was purified by column chromatograph on silica gel (Macherey-Nagel, 35-70 mesh ASTM) using first of all tert.butyl-methylether and then tert.butylmethylether/methanol/conc. aqueous ammonia=9/1/0.3 (v/v/v) as eluant. 4.5 g (50% of theory) of a colourless oil were obtained.
Name
4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzene-ethanamine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:20])([O:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16]C(N)=O)=[CH:11][CH:10]=1)=[O:6])[CH3:3].FC(F)(F)C(OI(C1C=CC=CC=1)OC(=O)C(F)(F)F)=O.C(#[N:44])C>O>[CH3:1][C:2]([CH3:20])([O:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][NH2:44])=[CH:11][CH:10]=1)=[O:6])[CH3:3]

Inputs

Step One
Name
4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide
Quantity
10 g
Type
reactant
Smiles
CC(C)(OC(=O)NCC1=CC=C(C=C1)CCC(=O)N)C
Name
Quantity
18.5 g
Type
reactant
Smiles
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred for 8 hours at a reaction temperature of 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was again kept at 40° C. for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The acetonitrile was distilled off in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted once with 50 ml of diethylether
EXTRACTION
Type
EXTRACTION
Details
The alkaline aqueous phase was extracted three times with 100 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined dichloromethane extracts were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatograph on silica gel (Macherey-Nagel, 35-70 mesh ASTM)
CUSTOM
Type
CUSTOM
Details
4.5 g (50% of theory) of a colourless oil were obtained

Outcomes

Product
Details
Reaction Time
8 h
Name
4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzene-ethanamine
Type
Smiles
CC(C)(OC(=O)NCC1=CC=C(C=C1)CCN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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